Cas no 55101-14-9 (3-(Ethylsulfanyl)-1-phenylpropan-1-one)
3-(Ethylsulfanyl)-1-phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(ETHYLSULFANYL)-1-PHENYLPROPAN-1-ONE
- DTXCID80508291
- EN300-395101
- DTXSID00557509
- SCHEMBL907131
- 55101-14-9
- 3-(Ethylsulfanyl)-1-phenylpropan-1-one
-
- Inchi: 1S/C11H14OS/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
- InChI Key: WKLPXNATTWFHFK-UHFFFAOYSA-N
- SMILES: S(CC)CCC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 194.07653624Da
- Monoisotopic Mass: 194.07653624Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 42.4Ų
3-(Ethylsulfanyl)-1-phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395101-0.05g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-395101-0.1g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-395101-0.25g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-395101-0.5g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-395101-1.0g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-395101-2.5g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-395101-5.0g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-395101-10.0g |
3-(ethylsulfanyl)-1-phenylpropan-1-one |
55101-14-9 | 10.0g |
$3131.0 | 2023-03-02 |
3-(Ethylsulfanyl)-1-phenylpropan-1-one Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(Ethylsulfanyl)-1-phenylpropan-1-one
Introduction to 3-(Ethylsulfanyl)-1-phenylpropan-1-one (CAS No. 55101-14-9)
3-(Ethylsulfanyl)-1-phenylpropan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 55101-14-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This organosulfur derivative features a unique structural motif that has garnered attention for its potential applications in synthetic chemistry, medicinal chemistry, and material science. The presence of both aromatic and sulfanyl functional groups makes it a versatile intermediate for the development of more complex molecules, particularly in the synthesis of bioactive compounds.
The molecular structure of 3-(Ethylsulfanyl)-1-phenylpropan-1-one consists of a phenyl ring attached to a propanone backbone, with an ethylsulfanyl group (-SCH₂CH₃) at the terminal carbon. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The compound’s ability to participate in various chemical transformations, such as nucleophilic addition and condensation reactions, makes it a valuable building block in synthetic protocols.
In recent years, there has been growing interest in exploring the pharmacological properties of sulfur-containing heterocycles and their derivatives. The sulfanyl group in 3-(Ethylsulfanyl)-1-phenylpropan-1-one contributes to its potential biological activity by enhancing solubility and improving binding affinity to specific enzymes or receptors. Research studies have demonstrated that structurally related compounds often exhibit inhibitory effects on various therapeutic targets, including kinases, proteases, and ion channels. This has prompted investigations into the compound’s potential as a lead molecule for drug discovery programs.
One notable area of research involving 3-(Ethylsulfanyl)-1-phenylpropan-1-one is its application in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways, making them attractive targets for therapeutic intervention. The phenyl and sulfanyl groups in this compound can be strategically modified to optimize binding interactions with the ATP-binding pocket of kinases. Preliminary computational studies suggest that derivatization of the ethylsulfanyl moiety could enhance selectivity against specific kinase isoforms, reducing off-target effects.
Furthermore, the compound’s role in material science has not been overlooked. The aromatic-propanone-sulfanyl structure offers potential advantages in designing novel materials with tailored electronic properties. For instance, researchers have explored its use as a precursor for conductive polymers or organic semiconductors. The ability to incorporate sulfur atoms into organic frameworks can influence charge transport mechanisms, making it relevant for applications in organic electronics and optoelectronics.
The synthesis of 3-(Ethylsulfanyl)-1-phenylpropan-1-one typically involves multi-step organic reactions, starting from readily available precursors such as benzaldehyde and ethanethiol or related thioethers. Catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve yields. Advances in green chemistry principles have also encouraged the development of more sustainable synthetic routes, minimizing waste and hazardous byproducts.
In academic research circles, 3-(Ethylsulfanyl)-1-phenylpropan-1-one has been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity allows chemists to probe fundamental aspects of organic transformations while exploring novel synthetic strategies. For instance, studies on its oxidation products have provided insights into the behavior of sulfanyl-containing compounds under oxidative conditions.
The pharmaceutical industry has also shown interest in this compound due to its structural features that align with current drug design trends. The combination of an aromatic ring, a carbonyl group, and a sulfanyl moiety creates a scaffold that can be further functionalized to meet specific pharmacokinetic requirements. Computational modeling techniques have been instrumental in predicting how modifications to the molecule could enhance its bioavailability or metabolic stability.
Recent patents filed by pharmaceutical companies highlight the potential commercial applications of derivatives inspired by 3-(Ethylsulfanyl)-1-phenylpropan-1-one. These patents often focus on novel analogs designed to improve therapeutic efficacy while reducing side effects. The compound’s versatility as a starting point for medicinal chemistry campaigns underscores its importance in drug discovery pipelines.
From an industrial perspective, scaling up the synthesis of 3-(Ethylsulfanyl)-1-phenylpropan-1-one presents both challenges and opportunities. While laboratory-scale preparations are well-documented, transitioning to larger quantities requires optimization for cost-effectiveness and reproducibility. Process chemists are exploring continuous flow reactors and automated synthesis platforms to enhance production efficiency without compromising purity standards.
The environmental impact of producing this compound is another consideration that aligns with global efforts toward sustainable manufacturing practices. Researchers are investigating biocatalytic routes that leverage enzymes to perform key transformations under mild conditions using renewable feedstocks. Such approaches not only reduce environmental footprints but also align with regulatory pressures favoring greener chemical processes.
In conclusion,3-(Ethylsulfanyl)-1-phenylpropan-1-one (CAS No. 55101-14-9) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceutical development material science research; and sustainable chemistry initiatives Its continued study promises further insights into its potential contributions toward advancing scientific knowledge technological progress
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